2-(4-Bromophenyl)propane-1,3-diol
Description
Properties
IUPAC Name |
2-(4-bromophenyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,11-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOKQEIWOHSNOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149506-34-3 | |
| Record name | 2-(4-bromophenyl)propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-(4-Bromophenyl)propane-1,3-diol can be achieved through several routes. One common method involves the bromination of 4-phenylpropane-1,3-diol. This reaction typically uses bromine (Br2) in the presence of a solvent such as acetic acid. The reaction conditions must be carefully controlled to ensure selective bromination at the para position of the phenyl ring.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields.
Chemical Reactions Analysis
2-(4-Bromophenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form this compound derivatives with different functional groups. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the bromine with a methoxy group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Bromophenyl)propane-1,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways. Its diol structure allows it to participate in biochemical reactions.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development. Its bromine atom and diol groups provide sites for further chemical modifications.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)propane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, affecting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural Analogues in Natural Products
Several propane-1,3-diol derivatives with aromatic substituents have been isolated from plants, though none contain bromine:
- 2-(4-Hydroxyphenyl)propane-1,3-diol and 2-(3-Methoxy-4-hydroxyphenyl)propane-1,3-diol (compounds 6 and 7 from Taxus cuspidata): These lack bromine but feature hydroxyl and methoxy groups, contributing to their antioxidant and hepatoprotective activities .
- 2-[4-(3-Hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol (compound 7 from Ficus pumila): Contains a phenoxy group with a hydroxypropyl substituent, enhancing hydrogen-bonding capacity and solubility in polar solvents .
Key Differences :
- The bromine atom in 2-(4-Bromophenyl)propane-1,3-diol increases its molecular weight and hydrophobicity compared to hydroxyl/methoxy-substituted analogues.
- Bromine’s electron-withdrawing nature may alter reactivity in electrophilic substitution reactions compared to electron-donating groups (e.g., -OH, -OMe) .
Lignin Model Compounds
Propane-1,3-diol derivatives are widely used to mimic lignin’s β-O-4 linkages:
- Guaiacylglycerol-β-guaiacyl ether (GBG): Contains a 4-hydroxy-3-methoxyphenyl group and a phenoxy ether linkage. It models phenolic lignin end caps .
- Veratrylglycerol-β-guaiacyl ether (VBG): Features a 3,4-dimethoxyphenyl group, mimicking non-phenolic lignin backbones .
Comparison :
Key Contrasts :
- Cyclohexyl and hydroxymethyl substituents modulate thermal stability and solubility differently than bromophenyl groups.
Stereochemical Variants
Stereochemistry critically impacts reactivity and biological activity:
- threo-1,2-bis-(4-Hydroxy-3-methoxyphenyl)propane-1,3-diol and erythro-1,2-bis-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol (compounds 2 and 3 from Hydnocarpus anthelminthica): These diastereomers differ in spatial arrangement, affecting their degradation rates under alkaline conditions. Erythro isomers generally degrade faster due to conformational flexibility .
Implications for this compound :
- While stereochemical studies are absent for the brominated compound, its planar bromophenyl group may reduce stereochemical complexity compared to bis-aryl analogues.
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
2-(4-Bromophenyl)propane-1,3-diol is an organic compound characterized by its unique structure, featuring a bromine atom attached to a phenyl ring and two hydroxyl groups. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in enzyme interactions, metabolic pathways, and pharmaceutical applications.
- Molecular Formula : C9H11BrO2
- Molecular Weight : 229.09 g/mol
- CAS Number : 149506-34-3
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl groups facilitate hydrogen bonding with proteins, while the bromine atom can engage in halogen bonding, enhancing the compound's binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.
Enzyme Interactions
Research indicates that this compound can influence enzyme activity through competitive inhibition or allosteric modulation. Its diol structure allows it to participate in biochemical reactions that are critical for metabolic pathways. For example, studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer metabolism .
Pharmaceutical Potential
The compound is being explored as a precursor for drug development due to its unique structural properties. The presence of the bromine atom and hydroxyl groups provides multiple sites for further chemical modifications, which can enhance therapeutic efficacy. Preliminary studies suggest potential anti-inflammatory and anticancer activities .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds. Below is a comparison table highlighting key differences:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Bromine atom + two hydroxyl groups | Enzyme inhibition; potential anticancer |
| 2-(4-Chlorophenyl)propane-1,3-diol | Chlorine atom instead of bromine | Different reactivity; less potent |
| 2-(4-Fluorophenyl)propane-1,3-diol | Fluorine atom; smaller and more electronegative | Varies; potentially lower binding |
| 2-(4-Methylphenyl)propane-1,3-diol | Methyl group instead of halogen | Altered steric effects; less reactive |
Study 1: Enzyme Inhibition
In a study focusing on enzyme interactions, researchers evaluated the inhibitory effects of this compound on various metabolic enzymes. The results indicated significant inhibition of key enzymes involved in glycolysis and lipid metabolism, suggesting its potential as a therapeutic agent for metabolic disorders .
Study 2: Anticancer Activity
Another investigation assessed the compound's anticancer properties against several cancer cell lines. The findings revealed that it reduced cell viability significantly at micromolar concentrations, highlighting its potential as an anticancer drug candidate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
